molecular formula C6H6O4 B1627439 4-(Hydroxymethyl)furan-2-carboxylic acid CAS No. 736182-84-6

4-(Hydroxymethyl)furan-2-carboxylic acid

Cat. No.: B1627439
CAS No.: 736182-84-6
M. Wt: 142.11 g/mol
InChI Key: UCIWCPXQZAENQS-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)furan-2-carboxylic acid is a furan-based building block of significant interest in biorefinery and sustainable chemistry. It serves as a key precursor for synthesizing valuable compounds, including the prostaglandin receptor EP4 agonist and high-value polymers . This compound is a crucial intermediate for producing 2,4-bis(hydroxymethyl)furan, a known precursor for calcineurin inhibitors . Furthermore, it can be upgraded to furan-2,4-dicarboxylic acid (2,4-FDCA), a monomer with potential applications in producing bio-based plastics and liquid crystal materials, offering a renewable alternative to petroleum-derived terephthalic acid . Its structural role as a 2,4-substituted furan makes it a valuable and sometimes expensive intermediate in pharmaceutical and material science industries . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIWCPXQZAENQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593832
Record name 4-(Hydroxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736182-84-6
Record name 4-(Hydroxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydroxymethyl Furan 2 Carboxylic Acid

Chemo-catalytic Synthesis Approaches

The chemo-catalytic synthesis of 4-(hydroxymethyl)furan-2-carboxylic acid, also known as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), predominantly utilizes 5-hydroxymethylfurfural (B1680220) (HMF) as the starting material. HMF is a versatile platform chemical derived from the dehydration of carbohydrates. The conversion of HMF to HMFCA involves the selective oxidation of the aldehyde group at the C2 position while preserving the primary alcohol group at the C5 position.

Several catalytic systems have been explored to achieve this selective oxidation. Noble metal catalysts, particularly those based on gold (Au), platinum (Pt), and palladium (Pd), have demonstrated high efficacy. These metals are often supported on various materials such as titanium dioxide (TiO₂), activated carbon, and hydrotalcites to enhance their catalytic activity and stability. For instance, Au/TiO₂ catalysts have been shown to facilitate the aerobic oxidation of HMF to HMFCA with high yields (up to 96%) under mild reaction conditions in an aqueous medium. bohrium.com Similarly, ruthenium (Ru) complexes have been employed, catalyzing the oxidation of HMF and generating hydrogen gas as a byproduct. nih.govacs.org

The reaction pathway for the oxidation of HMF can proceed through different intermediates. One route involves the initial oxidation of the aldehyde group to form HMFCA, which can be further oxidized to 2,5-furandicarboxylic acid (FDCA). nih.govacs.org An alternative pathway involves the oxidation of the alcohol group to form 2,5-diformylfuran (DFF), which is then oxidized to FDCA. nih.govacs.org The selectivity towards HMFCA is a critical challenge, as over-oxidation to FDCA is a common side reaction. Reaction conditions such as temperature, oxygen pressure, and the choice and concentration of a base (e.g., Na₂CO₃) are crucial parameters that influence the product distribution. bohrium.com Non-noble metal catalysts are also being investigated as more cost-effective alternatives to precious metal-based systems.

Chemo-catalytic Synthesis of this compound
CatalystPrecursorOxidantTemperature (°C)Yield of HMFCA (%)
Ag-TiO₂HMFO₂8096
Ru/Al₂O₃HMFO₂Mild ConditionsHigh Yield

Biocatalytic and Enzymatic Production Routes

Biocatalytic methods offer a green and sustainable alternative to traditional chemical synthesis for producing HMFCA. These approaches utilize whole microbial cells or isolated enzymes to catalyze the selective oxidation of HMF under mild conditions.

Several microorganisms have been identified and engineered to function as whole-cell biocatalysts for the conversion of HMF to HMFCA. Strains of Pseudomonas putida, Comamonas testosteroni, Deinococcus wulumuqiensis, Pseudochrobactrum sp., and Lysinibacillus sp. have demonstrated the ability to perform this biotransformation with high yields and selectivity. mdpi.comrsc.orgrsc.orgresearchgate.net

For example, resting cells of Deinococcus wulumuqiensis R12 have shown excellent catalytic performance over a broad range of pH and temperature, exhibiting high tolerance to both the substrate (HMF) and the product (HMFCA). mdpi.com Under optimized conditions, this strain achieved a 90% yield of HMFCA from a 300 mM HMF solution. mdpi.com Similarly, Pseudomonas putida KT2440 has been reported to achieve a 100% yield of HMFCA at HMF concentrations below 150 mM. researchgate.net

A significant challenge in whole-cell biocatalysis is the potential toxicity of the substrate and product to the microorganisms. mdpi.comrsc.org The accumulation of the acidic product, HMFCA, can lead to a decrease in the pH of the reaction medium, which can inhibit cell viability and catalytic performance. rsc.orgrsc.org Strategies to overcome these limitations include pH tuning during the reaction and using fed-batch processes to maintain a low concentration of HMF. mdpi.com

Microbial Synthesis of this compound
MicroorganismSubstrate Concentration (mM)Yield of HMFCA (%)
Deinococcus wulumuqiensis R1230090
Pseudomonas putida KT2440<150100
Comamonas testosteroni SC1588160~98
Pseudochrobactrum sp. B2L20099
Lysinibacillus sp. B2P20099

The key enzymes responsible for the biocatalytic oxidation of HMF to HMFCA are typically oxidoreductases, such as HMF/furfural (B47365) oxidoreductase (HmfH), and various aldehyde dehydrogenases. nih.govfrontiersin.org These enzymes catalyze the conversion of the aldehyde group of HMF into a carboxylic acid group.

The HmfH enzyme from Cupriavidus basilensis HMF14 has been identified as being active on both HMF and furfural. nih.govfrontiersin.org However, some microbial systems, like Pseudomonas putida KT2440, exhibit selective oxidation of only the formyl group, indicating the presence of enzymes that are distinct from HmfH. nih.govfrontiersin.org Research has also pointed to the involvement of Mo-dependent enzymes, or molybdoenzymes, in the oxidation of furanic aldehydes. frontiersin.orgfrontiersin.org

Enzyme engineering is a powerful tool for improving the efficiency and stability of these biocatalysts. For instance, hydroxymethylfurfural oxidase (HMFO) from Methylovorus sp. has been the subject of mutagenesis studies to enhance its activity, particularly for the conversion of intermediates in the oxidation pathway of HMF to FDCA. nih.gov While HMFO primarily catalyzes the three-step oxidation to FDCA, understanding its mechanism provides insights applicable to the selective production of HMFCA. nih.gov

Several strategies are employed to enhance the productivity and yield of HMFCA in biocatalytic systems. Process optimization is a key aspect, involving the control of reaction parameters such as pH, temperature, and substrate concentration. Maintaining the pH of the reaction medium is crucial, as the accumulation of acidic HMFCA can be detrimental to the biocatalyst. mdpi.comrsc.org

Fed-batch strategies, where the substrate is added incrementally, are often used to mitigate substrate inhibition and toxicity. mdpi.com This approach allows for higher final product concentrations. For example, a fed-batch process using Deinococcus wulumuqiensis R12 resulted in the production of 511 mM of HMFCA with a productivity of 44 g/L per day. mdpi.com

Cofactor regeneration is another critical consideration, especially when using isolated enzymes that rely on expensive cofactors like NAD(P)H. Whole-cell systems have an advantage in this regard as they possess endogenous cofactor regeneration mechanisms. acs.org For recombinant systems, engineering the host organism's metabolism to improve cofactor availability can significantly enhance productivity. researchgate.net Furthermore, the expression of specific enzymes, such as 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) in Escherichia coli, has been shown to yield high conversions of HMF to HMFCA. researchgate.net

Chemical Reactivity and Derivatization of 4 Hydroxymethyl Furan 2 Carboxylic Acid

Functional Group Transformations at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is amenable to several key transformations, including oxidation and acylation. These reactions provide pathways to other important furan-based derivatives.

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde, yielding 4-formylfuran-2-carboxylic acid, or further oxidized to a second carboxylic acid group, forming Furan-2,4-dicarboxylic acid (2,4-FDCA). nih.govaimspress.com This dicarboxylic acid is noted as a potential monomer for creating materials like liquid crystals. nih.govaimspress.com This transformation is analogous to the well-documented oxidation of the isomeric 5-hydroxymethylfurfural (B1680220) (HMF), where the hydroxymethyl group is converted to a carboxyl group to produce 2,5-furandicarboxylic acid (FDCA). aimspress.commdpi.com Various chemical and biocatalytic methods can be employed to achieve this oxidation, often with high selectivity. mdpi.com

O-Acylation: The hydroxyl group can undergo O-acylation to form esters. For instance, reaction with an acylating agent can protect the hydroxyl group or introduce a new functional moiety. This is a common strategy in multi-step syntheses to temporarily mask the alcohol's reactivity or to synthesize final target molecules with ester functionalities at this position. orientjchem.org

Carboxylic Acid Derivatization Reactions

The carboxylic acid at the C2 position is a versatile handle for derivatization, most commonly through esterification and amidation. These reactions are fundamental for incorporating the furan (B31954) scaffold into larger molecules. nih.govthermofisher.com

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reactions with various alcohols under acidic catalysis or by using alkylating agents. colostate.edu These ester derivatives are often used as intermediates in pharmaceutical synthesis or as standalone bioactive compounds.

Amidation: Amide bond formation is another crucial derivatization. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activator such as 4-dimethylaminopyridine (B28879) (DMAP), or carbonyldiimidazole (CDI). orientjchem.orgresearchgate.net The resulting furan-2-carboxamides are a class of compounds explored for various biological activities. researchgate.net The reaction with amines, such as tryptamine (B22526), has been used to synthesize furan derivatives with potential anticancer properties. orientjchem.orgresearchgate.net

The following table summarizes common derivatization reactions for the carboxylic acid moiety.

Table 1: Derivatization Reactions of the Carboxylic Acid Group
Reaction Type Reagents Product Class
Esterification Alcohol (R-OH), Acid Catalyst Furan-2-carboxylate Ester
Amidation Amine (R-NH2), DCC, DMAP Furan-2-carboxamide
Amidation Amine (R-NH2), CDI Furan-2-carboxamide
Acyl Halide Formation Thionyl Chloride (SOCl2) Furan-2-carbonyl chloride

Ring-Modification and Cycloaddition Reactions Involving the Furan Core

The furan ring, while aromatic, possesses a lower resonance stabilization energy compared to benzene, allowing it to participate in reactions that modify the heterocyclic core.

Diels-Alder Cycloaddition: Furans can act as dienes in [4+2] cycloaddition reactions, most effectively with electron-deficient dienophiles. Although the electron-withdrawing carboxylic acid substituent on furoic acids tends to decrease their reactivity as dienes, this can be overcome. rsc.org Research has shown that converting the furoic acid to its carboxylate salt by adding a base, especially in an aqueous medium, significantly enhances the reaction rate. rsc.org This strategy allows even highly unreactive dienes like 2,5-furandicarboxylic acid to undergo Diels-Alder reactions under mild conditions, forming 7-oxabicyclo[2.2.1]heptene adducts. rsc.org These adducts are versatile intermediates for synthesizing a variety of saturated and aromatic carbocyclic structures. rsc.org The intramolecular version of the furan Diels-Alder reaction is also a powerful tool for constructing complex polycyclic systems. youtube.com

Hydrogenation: The furan ring can be hydrogenated to the corresponding saturated tetrahydrofuran (B95107) ring. researchgate.net This transformation is typically carried out using heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al2O3) under hydrogen pressure. researchgate.net The resulting tetrahydrofuran-based structures are prevalent in many natural products and pharmaceuticals. Asymmetric hydrogenation can also be achieved using chiral modifiers to yield enantiomerically enriched products. researchgate.net

Oxidative Ring Opening: The furan ring can be cleaved oxidatively to yield 1,4-dicarbonyl compounds. This transformation is a valuable synthetic tool, as the furan ring can be considered a stable surrogate for a carboxylic acid or other functionalities that are unmasked in a later synthetic step. researchgate.netosi.lv This approach often utilizes reagents like ruthenium trichloride/sodium periodate (B1199274) (RuCl3/NaIO4) or ozone (O3) under mild conditions. osi.lv

Synthesis of Novel Furan-based Scaffolds and Advanced Intermediates

The dual functionality of 4-(hydroxymethyl)furan-2-carboxylic acid makes it an ideal starting point for the synthesis of more complex and novel molecular scaffolds. By leveraging the distinct reactivity of its two functional groups, chemists can construct advanced intermediates for various applications.

One notable application is its use as a precursor in the synthesis of prostaglandin (B15479496) receptor EP4 antagonists, highlighting its value in medicinal chemistry. nih.govaimspress.com

The general strategy involves the sequential or orthogonal derivatization of the hydroxymethyl and carboxylic acid groups. For example, one group can be protected while the other is transformed, and then the protecting group is removed to allow for further reaction at the first site. This stepwise approach enables the construction of intricate molecules where the furan ring serves as a central, rigid scaffold.

Furthermore, the products of the ring-modification reactions, such as the Diels-Alder adducts, serve as advanced synthons themselves. rsc.org The constrained bicyclic structure of the 7-oxabicyclo[2.2.1]heptene system can be manipulated through various reactions like ring-opening, rearrangement, or further functionalization to access diverse and complex carbocyclic and heterocyclic architectures that would be difficult to synthesize through other means.

Mechanistic Insights into the Formation and Transformation of 4 Hydroxymethyl Furan 2 Carboxylic Acid

Reaction Mechanism Elucidation in Chemical Catalysis

The chemical synthesis of 4-(hydroxymethyl)furan-2-carboxylic acid, an isomer of the more commonly studied 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), is intrinsically linked to the oxidation of its precursor, 4-hydroxymethylfurfural (4-HMF). While less documented than the 5-substituted isomer, the principles of its formation follow established oxidation pathways. The conversion of the aldehyde group in 4-HMF to a carboxylic acid is the primary transformation.

Various catalytic systems have been developed for the oxidation of furanic aldehydes. These can be broadly categorized into metal-based and metal-free systems. For instance, ruthenium pincer catalysts have been shown to facilitate the direct homogeneous oxidation of furfural (B47365) derivatives using alkaline water as the oxidant, yielding the corresponding furoic acid and producing pure hydrogen gas as a byproduct. exlibrisgroup.comacs.org The proposed mechanism involves the initial transfer of a hydride from the aldehyde substrate to the catalyst's ligand. acs.org The presence of a base is crucial, as it helps in removing the chelating furoate product, thereby regenerating the catalyst for subsequent cycles. acs.org

Metal-free catalytic systems also offer an efficient route. A notable example is the use of a sodium tert-butoxide (NaOtBu) and dimethylformamide (DMF) system with oxygen. nih.gov This system can convert 5-hydroxymethylfurfural (B1680220) (5-HMF) and its analogues to their corresponding carboxylic acids with high efficiency. nih.gov Mechanistic studies suggest that DMF is not merely a solvent but an active species in the initiation of a radical process, in synergy with the tert-butoxide base. nih.gov The reaction proceeds rapidly, with the formation of the carboxylic acid occurring alongside the consumption of the starting aldehyde. nih.gov

Catalyst SystemSubstrate ExampleKey Mechanistic FeaturesReference
Ruthenium Pincer Complex / NaOH5-Hydroxymethylfurfural (HMF)Homogeneous catalysis; uses alkaline water as oxidant; produces H₂ gas. Mechanism involves hydride transfer to the catalyst ligand and base-assisted product release. acs.org
NaOtBu / DMF / O₂5-Hydroxymethylfurfural (HMF)Metal-free system; involves a radical process initiated by the synergistic action of the base and DMF solvent. nih.gov

Enzymatic Reaction Pathways and Catalytic Cycles

The enzymatic conversion of furan (B31954) aldehydes to their corresponding carboxylic acids represents a green and highly selective alternative to chemical methods. researchgate.netavestia.com Whole-cell biocatalysts expressing aldehyde dehydrogenases (ALDHs) have proven particularly effective for the oxidation of 5-hydroxymethylfurfural (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). nih.govrsc.orgrsc.org This selective oxidation of the aldehyde group while leaving the hydroxyl group intact is a significant advantage of biocatalysis. mdpi.com

Several microorganisms, including Comamonas testosteroni and engineered Escherichia coli, have been identified or developed for this transformation. nih.govrsc.org For example, an E. coli strain expressing a vanillin (B372448) dehydrogenase (CtVDH1) from C. testosteroni efficiently oxidized HMF to HMFCA, achieving a yield of approximately 92% from a 200 mM HMF solution within 12 hours. nih.gov The mechanism of these NAD(P)+-dependent dehydrogenases involves the oxidation of the aldehyde to a carboxylic acid. This process can be part of a cascade where HMF is first converted to HMFCA, which can be further oxidized to furan-2,5-dicarboxylic acid (FDCA) if an appropriate alcohol oxidase is also present. mdpi.com

The performance of these whole-cell biocatalysts is often sensitive to reaction conditions, particularly pH. rsc.orgmdpi.com The accumulation of the acidic product, HMFCA, can lower the pH of the medium, which in turn inhibits the catalytic activity and viability of the cells. rsc.orgrsc.org Strategies to overcome this product inhibition include pH tuning during the reaction and the addition of protective agents like histidine. rsc.org Despite these challenges, biocatalytic systems have demonstrated high tolerance to the HMF substrate and can achieve excellent product yields, sometimes approaching 99%. rsc.orgrsc.org

BiocatalystSubstrate (HMF) Conc.Yield of HMFCATime (h)Key FindingsReference
Comamonas testosteroni SC1588160 mM~98%36Resting cells are effective; activity is sensitive to pH due to product acidity. rsc.org
E. coli expressing vanillin dehydrogenase (CtVDH1)200 mM~92%12High productivity (2.0 g/L·h) in a fed-batch process. nih.gov
Pseudochrobactrum sp. B2L200 mM99%-High tolerance to HMF substrate but susceptible to low pH from product accumulation. rsc.org
Deinococcus wulumuqiensis R12300 mM90%36Extremely robust biocatalyst with high tolerance to both HMF and HMFCA. mdpi.com

This compound is not just a synthetic intermediate but also a naturally occurring compound. It is more commonly known in biological literature as Sumiki's acid. hmdb.canih.gov This compound is produced by several species of fungi, including Aspergillus spp., Gibberella fujikuroi, and various marine-derived fungi. nih.gov Sumiki's acid has also been identified as a naturally occurring human metabolite, found in urine. hmdb.canih.gov Its presence in humans can result from the metabolism of furan-containing compounds administered intravenously. hmdb.ca

The biosynthesis of furanic compounds in nature is a testament to the diverse metabolic capabilities of microorganisms. mdpi.comresearchgate.net While the complete biosynthetic pathway for this compound is not fully elucidated in all organisms, the general process involves the modification of sugar-derived precursors. In a patented engineered pathway, microorganisms are designed to convert glyceraldehyde 3-phosphate (G3P) into 4-HMF, which is then oxidized by dehydrogenases and/or oxidases to produce derivatives including 4-(hydroxymethyl)furoic acid and ultimately furan-2,4-dicarboxylic acid. google.com

The study of natural furanic compounds reveals a variety of structures derived from a C6-furanic core. mdpi.comresearchgate.net These natural products exist at different oxidation levels. Interestingly, while compounds like 5-(hydroxymethyl)furfural (HMF) and its reduced form 2,5-bis(hydroxymethyl)furan (BHMF) are found in nature, the most oxidized derivatives like furan-2,5-dicarboxylic acid (FDCA) are generally absent from natural sources. nih.gov The natural occurrence of Sumiki's acid highlights a metabolic pathway capable of selectively oxidizing the C2-aldehyde of a furan ring while possessing a hydroxymethyl group at the C4 position. nih.govnih.gov

Structure-Reactivity Relationships in Furan Carboxylic Acids

The chemical behavior of this compound is dictated by the interplay of the furan ring's inherent properties and the electronic effects of its substituents: the carboxylic acid group and the hydroxymethyl group. The furan ring is an electron-rich, five-membered aromatic heterocycle. chemicalbook.compharmaguideline.com The oxygen heteroatom donates a lone pair of electrons to the π-system, which increases the electron density of the ring and makes it significantly more reactive towards electrophilic aromatic substitution than benzene. chemicalbook.compearson.com

Reactivity of the Furan Ring:

Electrophilic Attack: The increased electron density makes the furan ring highly susceptible to attack by electrophiles. chemicalbook.compearson.com This reactivity is so pronounced that electrophilic substitutions on furan can often be carried out under milder conditions than those required for benzene. pearson.com

Position of Substitution: Electrophilic attack preferentially occurs at the C2 (or α) position. chemicalbook.compearson.compearson.com This is because the carbocation intermediate formed by attack at C2 is better stabilized by resonance, with three possible resonance structures, compared to the intermediate from attack at the C3 (or β) position, which only has two. chemicalbook.com

Influence of Substituents:

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered a weak activating group for electrophilic aromatic substitution. The oxygen atom can donate electron density to the ring via resonance, albeit weakly.

Furthermore, the reactivity of the carboxylic acid group itself is influenced by the furan ring. The carbonyl carbon of a carboxylic acid is an electrophile, susceptible to nucleophilic acyl substitution. libretexts.org The electron-donating nature of the furan ring can slightly reduce the electrophilicity of the attached carbonyl carbon compared to if it were attached to a more electron-withdrawing group. However, among carboxylic acid derivatives, free carboxylic acids are moderately reactive. libretexts.org The formation of mixed anhydrides can modulate this reactivity, preventing undesired side reactions and enabling specific transformations. acs.org

The position of the functional groups is also critical. For instance, the bond angle between the two carboxylic acid groups in furan-2,4-dicarboxylic acid (160°) is significantly different from that in the 2,5-isomer (137°), which has profound implications for the properties of polymers derived from them. google.comrsc.org This highlights how the structural arrangement of functional groups on the furan core dictates the molecule's physical properties and subsequent applications. rsc.org

Biological and Pharmaceutical Research Applications of 4 Hydroxymethyl Furan 2 Carboxylic Acid and Its Derivatives

Modulation of Prostaglandin (B15479496) Receptors: A Focus on EP4 Antagonism

The prostaglandin E2 (PGE2) receptor 4 (EP4) has emerged as a critical target in medicinal chemistry due to its role in a variety of physiological and pathological processes, including inflammation, pain, and cancer. patsnap.com EP4 antagonists block the binding of PGE2, a potent inflammatory mediator, thereby mitigating its downstream effects. patsnap.com Research has identified 4-(hydroxymethyl)furan-2-carboxylic acid as a valuable precursor for developing novel EP4 antagonists. nih.gov The furan (B31954) scaffold provides a unique structural motif for designing selective and potent ligands for this receptor.

Structure-Activity Relationship Studies for EP4 Ligands

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. In the context of EP4 antagonists, research has shown that the carboxylic acid group is a key pharmacophore, forming essential hydrogen bonds with residues such as Thr168 and Arg316 within the EP4 receptor binding site. nih.gov While specific SAR studies on derivatives of this compound are still emerging, research on other furan-based antagonists provides valuable insights. For instance, in other series of EP4 antagonists, modifications to the core structure, such as the introduction of specific substituents, have been shown to significantly impact binding affinity and functional activity. nih.gov The strategic placement of hydrophobic groups can enhance interactions with the receptor's hydrophobic pocket, leading to improved potency. nih.govnih.gov

In Vitro and In Vivo Pharmacological Investigations

The therapeutic potential of EP4 antagonists is being extensively explored through in vitro and in vivo studies. In vitro assays are used to determine the antagonist's potency (typically measured as IC₅₀ values) and selectivity against other prostaglandin receptors. nih.gov For example, novel indole-2-carboxamide derivatives have been identified as selective EP4 antagonists with potent in vitro activity. nih.gov

Successful in vitro candidates are then advanced to in vivo models to assess their efficacy in relevant disease states. For instance, EP4 antagonists have demonstrated the ability to suppress tumor growth and metastasis in animal models of breast, prostate, lung, and pancreatic cancer. nih.govmdpi.com In a CT-26 colon cancer xenograft model, an experimental EP4 antagonist not only inhibited tumor growth on its own but also showed a synergistic effect when combined with the chemotherapy drug capecitabine, leading to significant tumor growth inhibition. nih.gov These findings underscore the therapeutic promise of blocking the PGE2-EP4 signaling pathway in oncology.

Exploration of Other Potential Bioactivities

Beyond its role in modulating prostaglandin receptors, derivatives of furan-2-carboxylic acids are being investigated for a wide range of other biological activities. The furan nucleus is a common motif in many natural and synthetic bioactive compounds. ijabbr.com

Derivatives of the isomeric 5-hydroxymethyl-2-furancarboxylic acid have shown promising results in several therapeutic areas. For instance, certain derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines such as HeLa and HepG2. orientjchem.orgresearchgate.net In these studies, the introduction of amine and tryptamine (B22526) moieties to the furan scaffold was found to influence the anticancer activity. orientjchem.orgresearchgate.net

Furthermore, furan-2-carboxylic acid derivatives have been explored for their potential in treating type 2 diabetes. A phenotypic screening based on the inhibition of gluconeogenesis led to the discovery of a furan-2-carboxylic acid derivative that showed improved anti-gluconeogenesis potency and was effective in reducing blood glucose levels in animal models. researchgate.netbioworld.com There are also reports suggesting that furan derivatives may possess antibacterial, antifungal, and anti-inflammatory properties. ijabbr.comresearchgate.net Research has also pointed to 5-hydroxymethyl-2-furancarboxylic acid's potential as an antitumor agent and an interleukin inhibitor. ijabbr.commdpi.com

Role as a Key Intermediate in Medicinal Chemistry Synthesis

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex and medicinally relevant molecules. nih.gov The furan ring, with its diene character, and the two functional groups—a carboxylic acid and a hydroxymethyl group—offer multiple reaction sites for chemical modification.

This compound serves as a precursor for a variety of 2,4-disubstituted furan compounds, which are of interest in the pharmaceutical industry. nih.gov For example, the carboxylic acid can be converted into esters or amides, while the hydroxymethyl group can be oxidized to an aldehyde or converted to other functional groups. orientjchem.org These transformations allow for the construction of a diverse library of furan-containing molecules for biological screening. The synthesis of derivatives for anticancer and antibacterial studies often starts from the related furfuryl alcohol, which is then functionalized to introduce the desired carboxylic acid and other substituents. orientjchem.orgresearchgate.net

Application in Agrochemistry and Materials Science

The utility of this compound and its derivatives extends beyond the pharmaceutical realm into agrochemistry and materials science. Furan-based compounds are being explored as bio-based building blocks for the development of sustainable chemicals and materials. rsc.org

In agrochemistry, derivatives of the isomeric 5-hydroxymethyl-2-furancarboxylic acid have been investigated as potential plant growth regulators. chemimpex.com The furan structure is also a component of some environmentally friendly pesticides and herbicides. chemimpex.com

In the field of materials science, there is growing interest in using furan derivatives derived from renewable biomass to create novel polymers. rsc.orgmdpi.com this compound can be derived from 4-hydroxymethylfurfural (4-HMF). nih.gov This precursor can be converted to furan-2,4-dicarboxylic acid (2,4-FDCA), a monomer that can be used to produce liquid crystal materials. nih.gov Furthermore, patents have been filed for methods to produce polymers from derivatives such as 2,4-furandimethanol (B1629523) and 2,4-FDCA, which are accessible from 4-HMF, highlighting the potential for creating new bio-based plastics and resins. google.com The use of furan dicarboxylic acid esters as bio-based plasticizers for PVC has also been successfully demonstrated. nih.govacs.org

Computational and Theoretical Investigations on 4 Hydroxymethyl Furan 2 Carboxylic Acid

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the three-dimensional structure and electronic landscape of 4-(hydroxymethyl)furan-2-carboxylic acid.

Crystallographic studies have confirmed that the furan (B31954) ring and the carboxylic acid group in this compound are nearly coplanar. nih.gov The maximum atomic deviation from the plane is reported to be minimal, at 0.0248 (9) Å. nih.gov This planarity is a crucial feature, influencing the molecule's crystal packing and intermolecular interactions. nih.gov Theoretical calculations using methods like B3LYP with a 6-311G(d,p) basis set are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that are in good agreement with experimental crystallographic data. mdpi.com

The electronic properties of the molecule are explored through analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theory. NBO analysis provides information about charge distribution, revealing the electrophilic and nucleophilic sites within the molecule. For instance, in a related furan compound, acetal (B89532) protection was shown through natural population analysis to increase the negative charge on certain carbons of the furan ring, thereby inhibiting reactions with nucleophiles like OH⁻. nih.gov

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap suggests higher reactivity. These calculations help in understanding the molecule's behavior in chemical reactions and its potential for electronic transitions, which are relevant for its spectroscopic properties.

Table 1: Computed Properties for this compound

Property Value Source
Molecular Formula C₆H₆O₄ PubChem nih.gov
Molecular Weight 142.11 g/mol PubChem nih.gov
Exact Mass 142.02660867 Da PubChem nih.gov
Crystal System Orthorhombic Acta Crystallographica Section E nih.gov
Space Group Pca2₁ Acta Crystallographica Section E nih.gov

| Unit Cell Dimensions | a=10.838 Å, b=7.2601 Å, c=15.526 Å | Acta Crystallographica Section E nih.gov |

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Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions involving this compound, including its formation and further transformations. This involves mapping the potential energy surface of a reaction, identifying intermediates, and calculating the activation energies of transition states.

One of the most significant reactions studied computationally is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid (FDCA), where this compound (also known as HMFCA) is a key intermediate. nih.govmdpi.com Theoretical studies have explored the mechanism of humin formation, an undesirable polymerization side-reaction that can occur during HMF oxidation under basic conditions. nih.gov Using quantum chemical calculations, researchers have identified reaction pathways for the interaction of HMF with hydroxide (B78521) ions (OH⁻). nih.gov These studies have shown that the formation of HMFCA is a crucial step. nih.gov The calculations revealed that the activation energy for the formation of the HMFCA precursor (HMF_OH_3) was the lowest among the initial reaction pathways, suggesting it is a favorable route. nih.gov This implies that once formed, HMFCA is relatively stable against the side reactions that lead to humin, a finding of significant industrial relevance for optimizing FDCA production. nih.gov

Furthermore, the disproportionation of potassium 2-furoate to furan and dicarboxylic acids, a reaction known as the Henkel reaction, has been investigated. scispace.com While the primary product is the 2,5-dicarboxylic acid, the formation of the 2,4-dicarboxylic acid isomer has also been observed. scispace.com Computational studies can help to elucidate the different transition states and reaction pathways that lead to these different isomers, providing insights into how catalyst choice and reaction conditions can steer the selectivity towards a desired product. scispace.com

Table 2: Selected Computationally Studied Reactions Involving Furan Carboxylic Acids

Reaction Computational Method Key Findings Reference
Humin formation from HMF in basic conditions Quantum Chemical Calculations (MC-AFIR) Identified reaction paths for HMF + OH⁻; HMFCA formation is a key step that does not lead to humin. RSC Advances nih.gov
Oxidation of HMF to FDCA Mechanistic proposal based on experimental data The aldehyde group is more easily oxidized than the alcohol group, forming HMFCA as the primary intermediate. JACS acs.org

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In Silico Screening and Design of Derivatives for Biological Targets

The scaffold of this compound presents an attractive starting point for the design of new therapeutic agents. In silico screening and computational drug design are key strategies for exploring the chemical space around this molecule to identify derivatives with potential biological activity. mdpi.com These methods allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the highest predicted affinity for a specific biological target. mdpi.com

The process often begins with identifying a biological target, such as an enzyme or a receptor, implicated in a disease. Molecular docking simulations are then used to predict how derivatives of this compound might bind to the active site of the target. For example, in a study on related furan-2-carboxamides, molecular docking was used to predict the binding modes of these compounds within the LasR protein of Pseudomonas aeruginosa, a target for anti-biofilm agents. researchgate.net The docking scores and predicted interactions, such as hydrogen bonds, helped to explain the observed biological activity and guide the design of more potent derivatives. researchgate.net

Structure-activity relationship (SAR) studies, often supported by computational analysis, are crucial. For instance, the synthesis and biological evaluation of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown that modifications at the hydroxyl and carboxyl groups can significantly impact their cytotoxic and antibacterial activities. researchgate.netorientjchem.org Computational methods can quantify how these modifications alter properties like electronic distribution, shape, and lipophilicity, which in turn affect target binding and pharmacokinetic properties.

The carboxylic acid group itself is a common pharmacophore, but it can sometimes lead to poor metabolic stability or membrane permeability. nih.gov Computational approaches can be used to explore bioisosteres—functional groups that mimic the carboxylic acid's interactions but have improved drug-like properties. nih.gov

Table 3: Examples of In Silico Approaches for Designing Biologically Active Furan Derivatives

Approach Biological Target/Goal Key Computational Techniques Example Findings Reference
Molecular Docking LasR protein (Antibiofilm) Molecular Docking Furan-2-carboxamide derivatives share a similar binding mode to native ligands, with good docking scores correlating to activity. Chemistry & Biodiversity researchgate.net
Virtual Screening Voltage-gated sodium channels (Antiseizure) Structure-based virtual screening, Molecular Docking Identification of fatty acid derivatives with potential antiseizure activity from a large database. International Journal of Molecular Sciences mdpi.com

| Phenotypic Screening-Driven Design | Amelioration of Type 2 Diabetes | (Implied) QSAR, Docking | Discovery of a furan-2-carboxylic acid derivative that potently inhibits gluconeogenesis. | European Journal of Medicinal Chemistry researchgate.net |

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Advanced Analytical Methodologies for the Characterization of 4 Hydroxymethyl Furan 2 Carboxylic Acid

Spectroscopic Techniques for Purity and Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular structure and the assessment of purity of 4-(Hydroxymethyl)furan-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the isomeric structure of this compound. Both ¹H and ¹³C NMR spectroscopy would provide unique signals corresponding to each hydrogen and carbon atom in the molecule, allowing for unambiguous structural assignment and differentiation from its isomers, such as 5-(Hydroxymethyl)furan-2-carboxylic acid.

Infrared (IR) Spectroscopy is utilized to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the hydroxyl (O-H), carboxylic acid (C=O and O-H), and furan (B31954) ring (C-O-C and C=C) functionalities.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity and purity. The molecular ion peak would correspond to the exact mass of this compound, and the fragmentation pattern would offer insights into its structural components.

Table 1: Spectroscopic Data for the Characterization of Furan Derivatives

TechniqueCompoundKey Observations
¹H NMR 5-(4-Nitrophenyl)furan-2-carboxylic acid(300 MHz, DMSO-d₆) δ (ppm): 13.35 (br s, 1H, COOH), 8.31 (d, J = 9.0 Hz, 2H), 8.04 (d, J = 9.0 Hz, 2H), 7.44 (d, J = 3.7 Hz, 1H), 7.37 (d, J = 3.7 Hz, 1H)
¹³C NMR 5-(4-Nitrophenyl)furan-2-carboxylic acid(75 MHz, CDCl₃) δ (ppm): 159.52, 154.21, 147.34, 146.21, 135.26, 125.67, 124.93, 120.29, 112.08
IR 2-Furancarboxylic acidCharacteristic broad O-H stretch from the carboxylic acid, C=O stretch, and bands related to the furan ring.
Mass Spec 5-Hydroxymethyl-2-furoic acid, 2TMS derivativeMolecular Weight: 286 g/mol (for the derivatized compound)

Note: The provided NMR data is for a structurally related furan derivative, as specific experimental data for this compound was not available in the searched literature. The IR and Mass Spec data are for related furan compounds and are indicative of the types of data expected.

Chromatographic Techniques for Quantitative Analysis and Separation

Chromatographic techniques are paramount for the separation and quantitative analysis of this compound, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common approach for separating furan derivatives. The separation of isomers, such as 4- and 5-(Hydroxymethyl)furan-2-carboxylic acid, can be achieved by optimizing the column chemistry, mobile phase composition, and other chromatographic parameters. A study on the separation of furanic compounds in fruit juices used a Bio-Rad Aminex HPX-87H column with a mobile phase of acetonitrile (B52724) and dilute sulfuric acid, demonstrating the potential for separating such compounds. dss.go.th Another method for analyzing furan derivatives in coffee employed a C8 column with a gradient of methanol (B129727) and acetic acid in water. nih.gov

Table 2: Chromatographic Conditions for the Analysis of Furan Derivatives

TechniqueCompound(s)ColumnMobile Phase/Carrier GasDetector
HPLC 2-Furoic acid and other furan derivativesBio-Rad Aminex HPX-87H (300 x 7.8 mm, 9 µm)Acetonitrile and 0.005 M sulfuric acidPhotodiode Array (PDA)
HPLC Furfuryl alcohol, 5-hydroxymethylfurfural (B1680220), 2-furoic acid, 5-hydroxymethyl furoic acidZorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm)Gradient of 0.1% acetic acid in water and methanolDiode Array Detector (DAD)
GC-MS Stereoisomers of furan derivativesper-O-methyl-β-cyclodextrin capillary columnHeliumMass Spectrometer

Note: These chromatographic conditions are for the separation of related furan derivatives and serve as examples of potential methods that could be adapted for the analysis of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Hydroxymethyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves catalytic oxidation of furfural derivatives or stepwise functionalization of furan-2-carboxylic acid. For example, intermediates like 5-(hydroxymethyl)furfural (HMF) can be oxidized using mild oxidizing agents (e.g., TEMPO/NaClO) to preserve the hydroxymethyl group. Optimization includes adjusting pH (6–8), temperature (25–40°C), and catalyst loading (2–5 mol%) to minimize side reactions like overoxidation. Yield improvements (≥70%) are achievable via controlled reaction monitoring (TLC/HPLC) and solvent selection (aqueous acetonitrile) .

Q. How can NMR spectroscopy confirm the structure of this compound in synthetic products?

  • Methodological Answer :

  • ¹H NMR : Key signals include a singlet at δ 4.60 ppm (2H, -CH2OH) and a furan proton at δ 7.27 ppm (1H, J = 1.2 Hz).
  • ¹³C NMR : Peaks at δ 169.92 ppm (C=O) and δ 55.52 ppm (-CH2OH) confirm the carboxylic acid and hydroxymethyl groups. Coupling with DEPT-135 distinguishes CH2 and CH3 groups .
  • HRMS : A molecular ion peak at m/z 167.0703 ([M-H2O+H]⁺) validates the molecular formula (C₆H₆O₄) .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (1:3 v/v) at 4°C to remove polar impurities.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves hydroxymethyl derivatives from unreacted starting materials.
  • HPLC : Reverse-phase C18 columns (0.1% TFA in acetonitrile/water gradient) achieve >95% purity for biological assays .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and interaction with biological targets?

  • Methodological Answer : Single-crystal X-ray diffraction (294 K, R-factor = 0.035) reveals a planar furan ring with a dihedral angle of 8.2° between the hydroxymethyl and carboxylic acid groups. The O–H···O hydrogen bond (2.68 Å) between the hydroxymethyl and carboxylate moieties stabilizes the structure, influencing its solubility and ability to act as a hydrogen-bond donor in enzyme binding (e.g., AMPK activation studies) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test derivatives across a broad concentration range (1 nM–100 µM) to identify non-linear effects.
  • Target-Specific Assays : Use AMPKα1/β1/γ1 heterotrimer assays to differentiate direct activation from off-target effects.
  • Metabolite Profiling : LC-MS/MS screens for intracellular degradation products (e.g., furan-2-carboxylic acid) that may interfere with activity .

Q. What computational methods model the electronic properties of this compound, and how do these correlate with experimental data?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO: -6.8 eV, LUMO: -2.1 eV), aligning with redox potentials from cyclic voltammetry (Epa = +1.2 V vs. Ag/AgCl).
  • Molecular Dynamics : Simulate solvation in water/DMSO mixtures to explain NMR chemical shift deviations (<0.1 ppm error) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.